2-Fluoro-4-(oxan-4-yloxy)aniline
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Overview
Description
2-Fluoro-4-(oxan-4-yloxy)aniline is an organic compound with the molecular formula C11H14FNO2. It is a derivative of aniline, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by an oxan-4-yloxy group.
Preparation Methods
The synthesis of 2-Fluoro-4-(oxan-4-yloxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-fluoroaniline with oxan-4-yloxy halide under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
2-Fluoro-4-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Fluoro-4-(oxan-4-yloxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The oxan-4-yloxy group provides additional steric and electronic effects that influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
2-Fluoro-4-(oxan-4-yloxy)aniline can be compared with other similar compounds, such as:
2-Fluoroaniline: Lacks the oxan-4-yloxy group, resulting in different chemical reactivity and biological activity.
4-(Oxan-4-yloxy)aniline: Lacks the fluorine atom, which affects its hydrogen bonding and interaction with molecular targets.
2-Chloro-4-(oxan-4-yloxy)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric properties.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-fluoro-4-(oxan-4-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-7-9(1-2-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSHOLFTDYDIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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